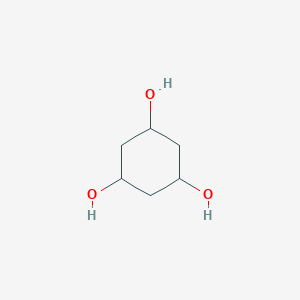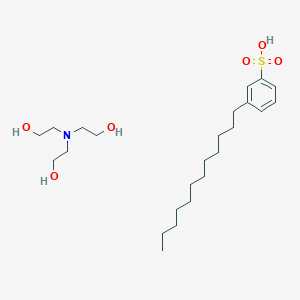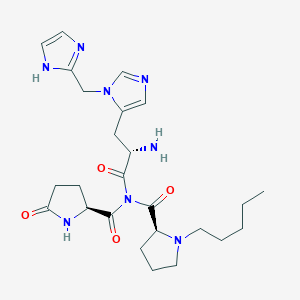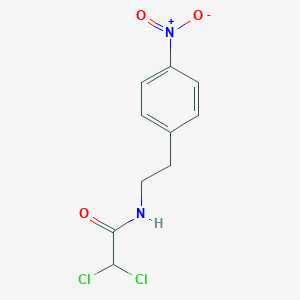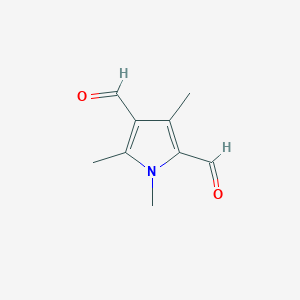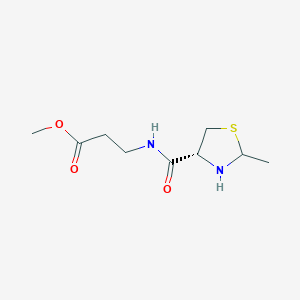
Alonacic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alonacic is a chemical compound with the molecular formula C9H16N2O3S . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound has a molecular weight of 232.30 g/mol and is characterized by its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alonacic can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-thiazolidinone with beta-alanine methyl ester in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as methanol or ethanol at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and automated control systems to maintain consistent reaction parameters. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Alonacic undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as or to form corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like or , leading to the formation of thiazolidine derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Alonacic has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Alonacic involves its interaction with specific molecular targets, leading to the modulation of biological pathways. It is believed to exert its effects by binding to enzyme active sites , thereby inhibiting or activating enzymatic reactions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in metabolic regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Thiazolidinone derivatives
- Beta-alanine esters
- Sulfoxides and sulfones
Uniqueness
Alonacic stands out due to its unique combination of a thiazolidinone ring and a beta-alanine ester moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
105292-70-4 |
|---|---|
Molecular Formula |
C9H16N2O3S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
methyl 3-[[(4R)-2-methyl-1,3-thiazolidine-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13)/t6?,7-/m0/s1 |
InChI Key |
FWRHVNGHMPEEOH-MLWJPKLSSA-N |
SMILES |
CC1NC(CS1)C(=O)NCCC(=O)OC |
Isomeric SMILES |
CC1N[C@@H](CS1)C(=O)NCCC(=O)OC |
Canonical SMILES |
CC1NC(CS1)C(=O)NCCC(=O)OC |
Synonyms |
Alonacic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


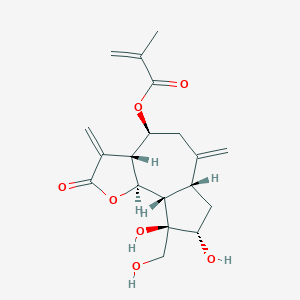


![sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite](/img/structure/B9708.png)


